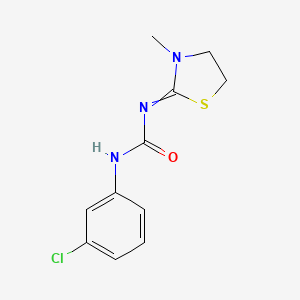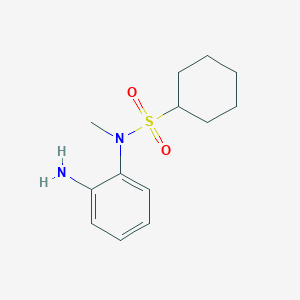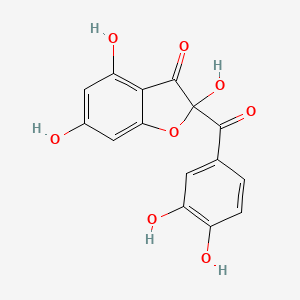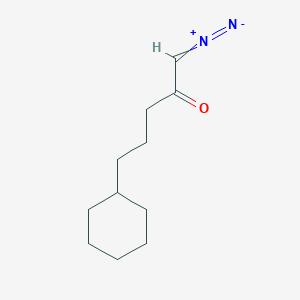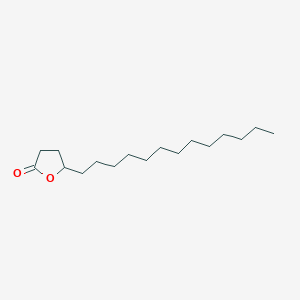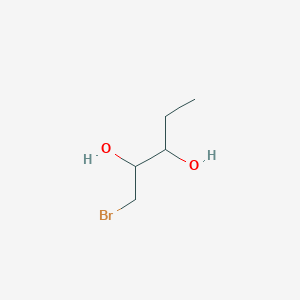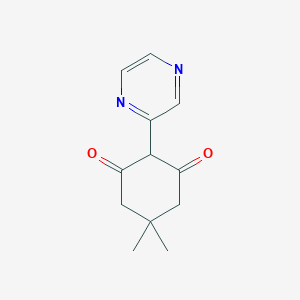
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the family of cyclohexane-1,3-diones. This compound is characterized by a cyclohexane ring with two methyl groups at the 5th position and a pyrazin-2-yl group at the 2nd position. It is a versatile compound with significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with pyrazine derivatives. One common method is the condensation reaction between dimedone and pyrazine-2-carboxaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions. The pyrazin-2-yl group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A precursor in the synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione.
2-(Pyrazin-2-yl)cyclohexane-1,3-dione: Similar structure but lacks the dimethyl groups at the 5th position.
Uniqueness
This compound is unique due to the presence of both the dimethyl groups and the pyrazin-2-yl group, which confer distinct chemical properties and biological activities. This combination enhances its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
111087-54-8 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5,5-dimethyl-2-pyrazin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)5-9(15)11(10(16)6-12)8-7-13-3-4-14-8/h3-4,7,11H,5-6H2,1-2H3 |
Clé InChI |
PUJSWKDHJXBUGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)C2=NC=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


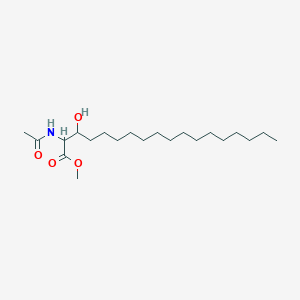

![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
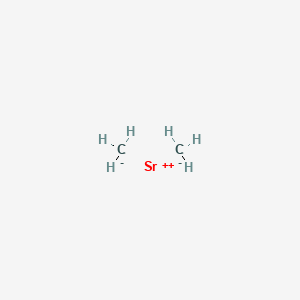
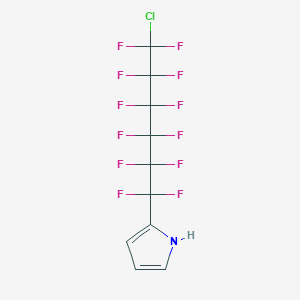
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
